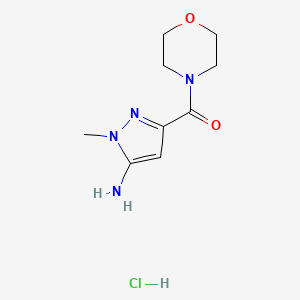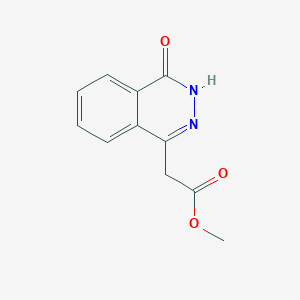
Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate
Vue d'ensemble
Description
Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, also known as Methyl 2-(HDP)-acetate, is a synthetic compound that has been studied for its potential applications in the laboratory and in scientific research. It is a member of the phthalazinone family of compounds, and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial and Cytotoxicity Studies
Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate has been utilized in the synthesis of novel compounds with significant antimicrobial activities. Studies have shown that derivatives of this compound, such as 3-isoxazoline substituted methylsulfonyl-oxadiazoles and phthalazine methylsulfonyl oxadiazoles, exhibit good antimicrobial activity against various bacteria and fungi strains. These studies highlight the compound's potential in developing new antimicrobial agents (Sridhara et al., 2011), (Sridhara et al., 2010).
Structural and Chemical Activity Analyses
The compound has been a subject of detailed experimental and theoretical studies, including XRD, FT-IR, UV-VIS, and NMR analyses. These studies aim to understand its local and global chemical activities, molecular properties, and its electrophilic and nucleophilic nature. Such research is crucial in comprehending the chemical behavior of the compound for potential applications in various fields (Gültekin et al., 2020).
Potential in Solar Cell Development
Research has also explored the use of derivatives of Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate in the design of small organic solar cells. The focus has been on enhancing photovoltaic properties, indicating the compound's potential application in renewable energy technology (Ali et al., 2020).
Application in Organic Synthesis
The compound has been used in the synthesis of various organic derivatives, such as benzoxazinyl pyrazolone arylidenes, which have been tested for antimicrobial and antioxidant activities. This shows its versatility as a precursor in organic synthesis for pharmaceutical applications (Sonia et al., 2013).
Crystal Structure Analysis
Crystal structure analysis of derivatives of Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate provides insights into their molecular configuration, which is vital for understanding their interactions and reactivity in various chemical environments (Dadou et al., 2019).
Propriétés
IUPAC Name |
methyl 2-(4-oxo-3H-phthalazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)6-9-7-4-2-3-5-8(7)11(15)13-12-9/h2-5H,6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLXNBZGLAHSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NNC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



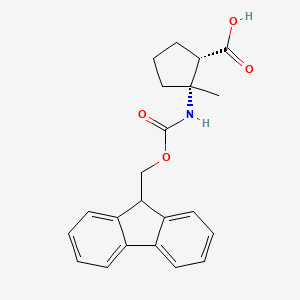
![methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2469215.png)

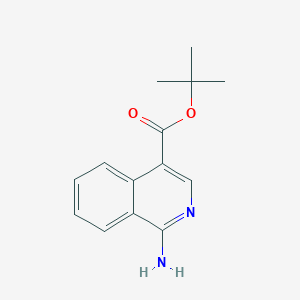
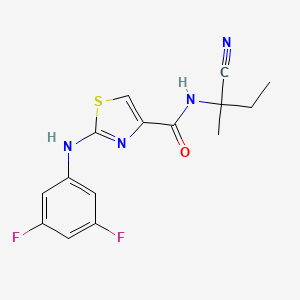
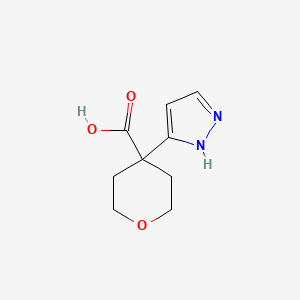
![4-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2469224.png)
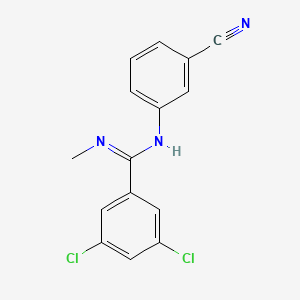
![N-benzhydryl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469227.png)
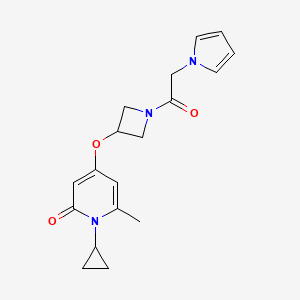
![6-Methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2469231.png)
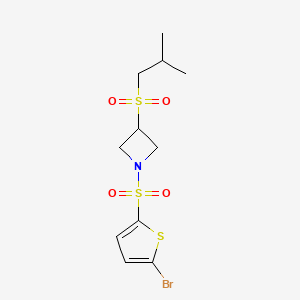
![2-[[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2469233.png)
